REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([O:20][CH3:21])[CH:19]=2)[NH:16][CH2:15][CH2:14][CH2:13]3)=[CH:4][N:3]=1>[Pd].C1(C(C)C)C=CC=CC=1>[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:11]=[C:12]3[C:17](=[C:18]([O:20][CH3:21])[CH:19]=2)[N:16]=[CH:15][CH:14]=[CH:13]3)=[CH:4][N:3]=1
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=N1)N)CC=1C=C2CCCNC2=C(C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After the catalyst was removed
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified on a silica gel column which
|
Type
|
WASH
|
Details
|
was eluted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
This produced 0.51 g (35%) of the title compound, which melted at 285°-287° after recrystallisation from betamethoxyethanol
|
Name
|
|
Type
|
|
Smiles
|
NC1=NC=C(C(=N1)N)CC=1C=C2C=CC=NC2=C(C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |